molecular formula C5H6N2OS B587686 5-Ethylthiadiazole-4-carbaldehyde CAS No. 153173-61-6

5-Ethylthiadiazole-4-carbaldehyde

Cat. No.: B587686
CAS No.: 153173-61-6
M. Wt: 142.176
InChI Key: BZSQXFUUWBMVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylthiadiazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with an ethyl group at position 5 and a carbaldehyde moiety at position 4. The thiadiazole ring, containing two nitrogen atoms and one sulfur atom, distinguishes it from structurally related thiazole derivatives (which have one nitrogen and one sulfur atom). This compound is of interest in medicinal and agrochemical research due to the reactivity of its aldehyde group, which enables diverse functionalization pathways.

Properties

CAS No.

153173-61-6

Molecular Formula

C5H6N2OS

Molecular Weight

142.176

IUPAC Name

5-ethylthiadiazole-4-carbaldehyde

InChI

InChI=1S/C5H6N2OS/c1-2-5-4(3-8)6-7-9-5/h3H,2H2,1H3

InChI Key

BZSQXFUUWBMVSW-UHFFFAOYSA-N

SMILES

CCC1=C(N=NS1)C=O

Synonyms

1,2,3-Thiadiazole-4-carboxaldehyde, 5-ethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position : The carbaldehyde group at position 4 (vs. position 2 in analogs like 4-Ethylthiazole-2-carbaldehyde) may alter nucleophilic attack sites. For example, aldehyde groups at C2 in thiazoles are more accessible for condensation reactions, as seen in the synthesis of imine derivatives .
  • Ethyl vs.

Physicochemical Properties

  • Solubility : Thiadiazoles generally exhibit lower aqueous solubility than thiazoles due to increased ring planarity and reduced hydrogen-bonding capacity. For instance, 5-Methylthiazole-2-carbaldehyde has higher solubility (~15 mg/mL in water) compared to thiadiazole analogs (~5 mg/mL estimated) .
  • Thermal Stability : Thiadiazole derivatives often display higher melting points (>150°C) than thiazoles (e.g., 4,5-Dimethylthiazole-2-carbaldehyde, m.p. ~90°C), attributed to stronger intermolecular dipole interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.